molecular formula C16H16N2O2 B5695782 2-[2-(4-METHYLPHENYL)ACETAMIDO]BENZAMIDE

2-[2-(4-METHYLPHENYL)ACETAMIDO]BENZAMIDE

Cat. No.: B5695782
M. Wt: 268.31 g/mol
InChI Key: QCBFMXRJQMJMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-METHYLPHENYL)ACETAMIDO]BENZAMIDE is a chemical compound known for its applications in scientific research. It is available from various suppliers and is used in different fields due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHYLPHENYL)ACETAMIDO]BENZAMIDE typically involves the reaction of 4-methylphenylacetic acid with benzoyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHYLPHENYL)ACETAMIDO]BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or acetamides.

Scientific Research Applications

2-[2-(4-METHYLPHENYL)ACETAMIDO]BENZAMIDE is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies related to enzyme inhibition and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-METHYLPHENYL)ACETAMIDO]BENZAMIDE involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-METHYLPHENYL)ACETAMIDO]BENZAMIDE is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

IUPAC Name

2-[[2-(4-methylphenyl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-11-6-8-12(9-7-11)10-15(19)18-14-5-3-2-4-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBFMXRJQMJMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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